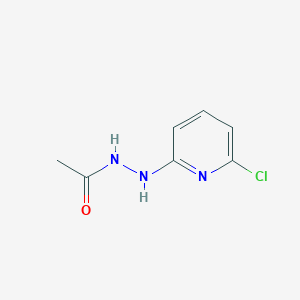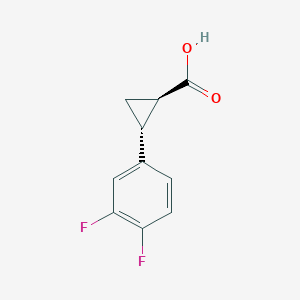
Catalizador de Crabtree
Descripción general
Descripción
Crabtree's catalyst, also known as Crabtree's catalyst, is a useful research compound. Its molecular formula is C31H50F6IrNP2- and its molecular weight is 804.9 g/mol. The purity is usually 95%.
The exact mass of the compound Crabtree's catalyst is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Crabtree's catalyst suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crabtree's catalyst including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hidrogenación Homogénea
El catalizador de Crabtree, un compuesto a base de iridio, se introdujo en 1977 y marcó un cambio de paradigma en la catálisis homogénea y la hidrogenación catalítica de olefinas . Es altamente activo y puede catalizar la hidrogenación de olefinas tetra sustituidas, lo que generalmente es difícil con otros catalizadores .
Hidrogenación Asimétrica
En 1998, Pfaltz introdujo un catalizador mejorado, utilizando BARF como anión, y estableció la primera variante quiral del this compound . Esto llevó a numerosas síntesis prácticas altamente enantioselectivas . Los complejos quirales de iridio derivados del this compound son muy útiles en las hidrogenaciones modernas de olefinas atribuidas a su alta reactividad, estereoselectividad y estabilidad .
Reacciones de Intercambio Isotópico
El this compound se utiliza en reacciones de intercambio isotópico. Más específicamente, cataliza el intercambio directo de un átomo de hidrógeno con sus isótopos deuterio y tritio, sin el uso de un intermedio . Se ha demostrado que el intercambio isotópico con el this compound es altamente regioselectivo .
Estudios Mecanísticos
La elucidación de los detalles mecanísticos planteó grandes problemas debido a la inestabilidad de los intermediarios cruciales. Brandt, Andersson y otros lograron un gran avance. en 2003, basados en cálculos DFT . Estos autores reemplazaron un ciclo catalítico IrI/IrIII previamente asumido por un nuevo ciclo IrIII/IrV .
Hidrogenación Heterogénea
El this compound se encapsuló dentro de los poros del marco metal-orgánico (MOF) sulfonado MIL-101 (Cr) mediante intercambio catiónico. Este catalizador híbrido es activo para la hidrogenación heterogénea de alquenos no funcionalizados en solución o en fase gaseosa
Mecanismo De Acción
Target of Action
Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .
Mode of Action
The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .
Biochemical Pathways
Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .
Action Environment
Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.
Análisis Bioquímico
Biochemical Properties
Crabtree’s catalyst is effective for the hydrogenations of mono-, di-, tri-, and tetra-substituted substrates . It is known for its directed hydrogenation to give trans stereoselectivity
Molecular Mechanism
Crabtree’s catalyst operates via an intermediate such as cis - [IrH2(cod)L2] (cationic charge not shown) . It is reactive at room temperature and is tolerant of weakly basic functional groups . The catalyst becomes irreversibly deactivated after about ten minutes at room temperature .
Temporal Effects in Laboratory Settings
The extent of time-dependent deactivation of Crabtree’s catalyst by trimer formation is strongly dependent on ligand structure . One deactivation process involves the formation of hydride-bridged dimers .
Propiedades
IUPAC Name |
cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQNTYCIFESRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50F6IrNP2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64536-78-3 | |
| Record name | (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)





![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)

